
4-(Indolin-5-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Indolin-5-yl)benzoic acid is a chemical compound that features an indole moiety fused to a benzoic acid structure. The indole nucleus is a significant heterocyclic system found in various natural products and synthetic compounds with diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)benzoic acid typically involves the formation of the indole ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the benzoic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-(Indolin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under specific conditions.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(Indolin-5-yl)benzoic acid is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression by binding to their active sites . The benzoic acid group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Benzoic acid derivatives: Compounds with similar benzoic acid moiety but varying substituents on the aromatic ring.
Uniqueness: 4-(Indolin-5-yl)benzoic acid is unique due to its combined indole and benzoic acid structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
889953-90-6 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-indol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO2/c17-15(18)11-3-1-10(2-4-11)12-5-6-14-13(9-12)7-8-16-14/h1-6,9,16H,7-8H2,(H,17,18) |
InChI 键 |
HJARSOLINSDYDO-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


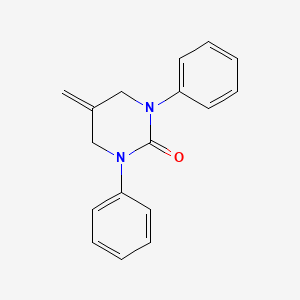
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
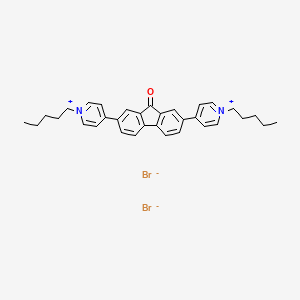
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
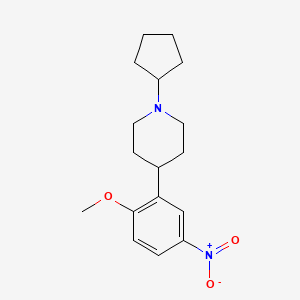

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
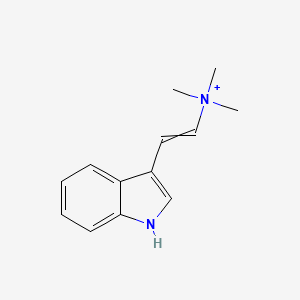
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
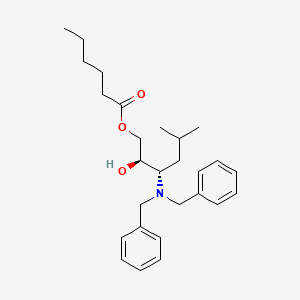
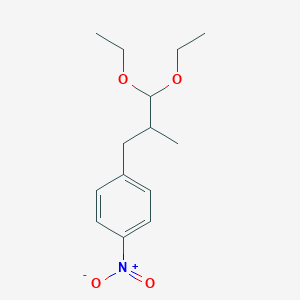
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)
